molecular formula C13H8N4O3 B13998903 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one CAS No. 29980-76-5

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one

Cat. No.: B13998903
CAS No.: 29980-76-5
M. Wt: 268.23 g/mol
InChI Key: NRKBYFNSSNFOGE-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is an organic compound that belongs to the class of benzotriazines It is characterized by the presence of a nitrophenyl group attached to the benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one typically involves the reaction of 4-nitroaniline with benzotriazole under specific conditions. One common method includes the use of a diazonium salt intermediate, which is formed by treating 4-nitroaniline with sodium nitrite and hydrochloric acid. This intermediate then reacts with benzotriazole in the presence of a base such as sodium acetate to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-1,2,3-benzotriazin-4(3h)-one.

    Substitution: Various substituted benzotriazinones depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazinone core can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)-1,2,3-benzotriazin-4(3h)-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

29980-76-5

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H8N4O3/c18-13-11-3-1-2-4-12(11)14-15-16(13)9-5-7-10(8-6-9)17(19)20/h1-8H

InChI Key

NRKBYFNSSNFOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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